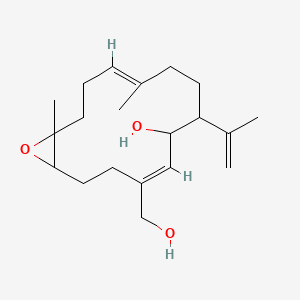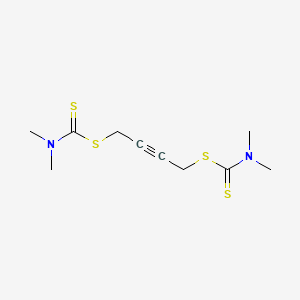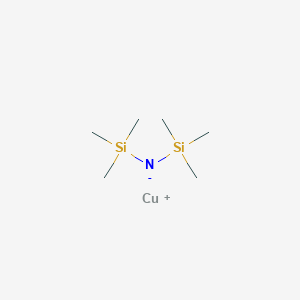![molecular formula C10H20N2O2S B14493913 N-[(2-Sulfanylethyl)carbamoyl]heptanamide CAS No. 64847-74-1](/img/structure/B14493913.png)
N-[(2-Sulfanylethyl)carbamoyl]heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is an organic compound belonging to the class of amides It features a heptanamide backbone with a sulfanylethylcarbamoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]heptanamide typically involves the reaction of heptanoic acid with an amine containing a sulfanylethyl group. The direct reaction of a carboxylic acid with an amine does not produce an amide but rather a salt. Therefore, acyl chlorides or anhydrides are used as intermediates. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of carbamoyl chlorides formed in situ, which are then reacted with the appropriate amines. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Sulfanylethyl)carbamoyl]heptanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[(2-Sulfanylethyl)carbamoyl]heptanamide exerts its effects involves interactions with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide: Contains a benzenesulfonamide moiety with a similar sulfanylethylcarbamoyl group.
N-[(2-Sulfanylethyl)carbamoyl]acetic acid: Features a similar sulfanylethylcarbamoyl group but with an acetic acid backbone.
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is unique due to its heptanamide backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields.
Propiedades
Número CAS |
64847-74-1 |
|---|---|
Fórmula molecular |
C10H20N2O2S |
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
N-(2-sulfanylethylcarbamoyl)heptanamide |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-9(13)12-10(14)11-7-8-15/h15H,2-8H2,1H3,(H2,11,12,13,14) |
Clave InChI |
XQSLRICOERMYOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)









